Welcome to the BenchChem Online Store!
molecular formula C13H15Cl2NO2 B8708887 4-(2,4-Dichlorophenoxy)-1-(dimethylamino)pent-1-en-3-one

4-(2,4-Dichlorophenoxy)-1-(dimethylamino)pent-1-en-3-one

Cat. No. B8708887
M. Wt: 288.17 g/mol
InChI Key: LFHLBTPPLHEZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05753665

Procedure details

A mixture of 3-(2,4-dichlorophenoxy)-2-butanone (4.66 g) and N,N-dimethylformamide dimethylacetal (2.38 g) was heated under argon in an oil bath at 120° C. for 11 hours. The methanol produced in the reaction was removed under reduced pressure and the residue was triturated with n-hexane. The solid was collected by filtration and washed with cold diethyl ether to give 4-(2,4-dichlorophenoxy)-1-(dimethylamino)-1-penten-3-one. Yield 4.07 g.
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:3]=1[O:4][CH:5]([CH3:9])[C:6](=[O:8])[CH3:7].CO[CH:17](OC)[N:18]([CH3:20])[CH3:19]>CO>[Cl:1][C:2]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:3]=1[O:4][CH:5]([CH3:9])[C:6](=[O:8])[CH:7]=[CH:17][N:18]([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
4.66 g
Type
reactant
Smiles
ClC1=C(OC(C(C)=O)C)C=CC(=C1)Cl
Name
Quantity
2.38 g
Type
reactant
Smiles
COC(N(C)C)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with n-hexane
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with cold diethyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OC(C(C=CN(C)C)=O)C)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.